2-Phenylazetidine
Overview
Description
2-Phenylazetidine is a chemical compound with the CAS Number: 22610-18-0 . It has a linear formula of C9 H11 N . The molecular weight of 2-Phenylazetidine is 133.19 . It is stored at a temperature of -10°C to -20°C .
Synthesis Analysis
The synthesis of 2-Phenylazetidine and similar compounds often involves intramolecular cyclizations of open-chain structures or the reduction of readily available 2-azetidinones . The synthesis of 3-amino-2-phenylazetidine and the p-chloro analog has been reported .
Molecular Structure Analysis
The InChI code for 2-Phenylazetidine is 1S/C9H11N/c1-2-4-8(5-3-1)9-6-7-10-9/h1-5,9-10H,6-7H2
. This indicates the specific arrangement of atoms in the molecule.
Chemical Reactions Analysis
The [2 + 2] photocycloaddition reaction between an imine and an alkene component, the aza Paternò–Büchi reaction, is one of the most efficient ways to synthesize functionalized azetidines .
Physical And Chemical Properties Analysis
2-Phenylazetidine is a liquid . It has a density of 1.0±0.1 g/cm³ . Its boiling point is 216.0±19.0 °C at 760 mmHg . The vapour pressure is 0.1±0.4 mmHg at 25°C . The enthalpy of vaporization is 45.2±3.0 kJ/mol . The flash point is 85.2±16.9 °C . The index of refraction is 1.547 .
Scientific Research Applications
1. Chemistry of Metallated Azetidines
- Summary of Application : Azetidines are used in the direct metal-based functionalization of the azetidine ring. This process focuses on the regio- and stereoselectivity of these reactions, as well as on some useful synthetic applications .
- Methods of Application : The process involves the interplay of factors such as structure, substitutions at both nitrogen and carbon atoms, and coordinative phenomena. These factors deeply influence the reactivity of the corresponding metallated species, paving the way for easy planning a site-selective functionalization of azetidines .
- Results or Outcomes : The application of this process has led to advancements in catalysis, stereoselective synthesis, and medicinal chemistry .
2. Synthesis of Azetidines by Aza Paternò–Büchi Reactions
- Summary of Application : The [2 + 2] photocycloaddition reaction between an imine and an alkene component, known as the aza Paternò–Büchi reaction, is one of the most efficient ways to synthesize functionalized azetidines .
- Results or Outcomes : Despite the challenges, this method is considered among the most efficient for the rapid assembly of small rings as it typically proceeds in a single synthetic operation with high regio- and stereoselectivity .
3. Biological Importance of Phenothiazine Derivatives
- Summary of Application : Phenothiazine derivatives, which can include azetidine structures, play a crucial role in medicinal chemistry. They have been found to exhibit a wide range of pharmacological activities .
- Methods of Application : The synthesis of phenothiazine derivatives often involves the use of small heterocycles and organometallic species. The biological importance of these compounds is evaluated through various pharmacological screenings .
- Results or Outcomes : Phenothiazine derivatives have been found to possess antimicrobial, antitumor, antiviral, antihistamine, antioxidant, cytotoxic, antipsychotic, tranquilizer, antitubercular, antidiabetic, anthelmintic, anticonvulsant, anti-inflammatory, enzyme inhibitor, antifungal, and antibacterial properties .
4. Synthesis of Azetidines in Natural Products
- Summary of Application : Azetidines are found in numerous natural products and studies have shown that their incorporation into pharmaceutically relevant scaffolds can result in improved pharmacokinetics .
- Methods of Application : The synthesis of azetidines in natural products often involves [2 + 2] photocycloaddition reactions, such as the aza Paternò–Büchi reaction .
- Results or Outcomes : The incorporation of azetidines into natural products has led to the development of compounds with improved pharmacokinetic properties .
5. Palladium-Catalysed Directed C(sp3)–H Arylation of Saturated Heterocycles
- Summary of Application : This application involves the use of palladium-catalysed directed C(sp3)–H arylation of saturated heterocycles, including azetidines .
- Methods of Application : The process involves the use of palladium catalysts to direct the arylation of C(sp3)–H bonds in saturated heterocycles .
- Results or Outcomes : This method has been used to functionalize a variety of saturated heterocycles, leading to the development of new compounds with potential applications in medicinal chemistry .
6. Synthesis of 2-Substituted N-Acylphenothiazine Derivatives
- Summary of Application : This application involves the synthesis of 2-substituted N-acylphenothiazine derivatives, which can include azetidine structures .
- Methods of Application : The synthesis of these derivatives often involves the use of small heterocycles and organometallic species .
- Results or Outcomes : These derivatives have been found to possess antimicrobial activity .
Safety And Hazards
properties
IUPAC Name |
2-phenylazetidine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N/c1-2-4-8(5-3-1)9-6-7-10-9/h1-5,9-10H,6-7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CLNGGMJEJSANIE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC1C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90340982 | |
Record name | 2-Phenylazetidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90340982 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
133.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Phenylazetidine | |
CAS RN |
22610-18-0 | |
Record name | 2-Phenylazetidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90340982 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Phenylazetidine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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